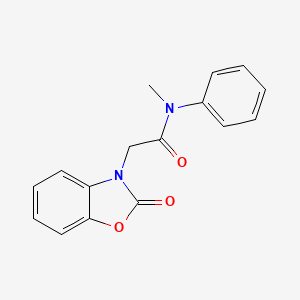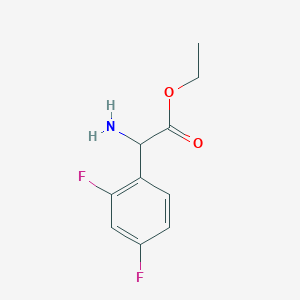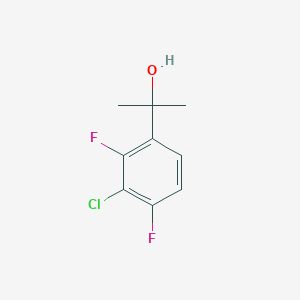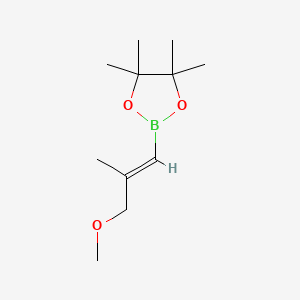
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The methoxy and methylprop-1-en-1-yl groups attached to the dioxaborolane ring contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with an appropriate alkene or alkyne. One common method is the hydroboration-oxidation reaction, where the boronic acid reacts with the alkene in the presence of a hydroborating agent such as diborane (B2H6) or borane (BH3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes or other boron-containing species.
Substitution: The methoxy and methylprop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or other boron-containing species.
Substitution: Various substituted boronic esters or boron-containing compounds.
科学研究应用
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in living organisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
作用机制
The mechanism of action of 2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of boronate esters or boronates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A boronic acid with a phenyl group attached to the boron atom.
4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: A similar dioxaborolane compound with a different alkene substituent.
2-(3-Methoxy-2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane: A dioxaborolane compound with a similar structure but lacking the tetramethyl groups.
Uniqueness
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the methoxy and methylprop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. The tetramethyl groups in the dioxaborolane ring also enhance the stability and solubility of the compound, making it a valuable reagent in various chemical and biological applications.
属性
分子式 |
C11H21BO3 |
|---|---|
分子量 |
212.10 g/mol |
IUPAC 名称 |
2-[(E)-3-methoxy-2-methylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO3/c1-9(8-13-6)7-12-14-10(2,3)11(4,5)15-12/h7H,8H2,1-6H3/b9-7+ |
InChI 键 |
NMMLJPPPMPZHRH-VQHVLOKHSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/COC |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)
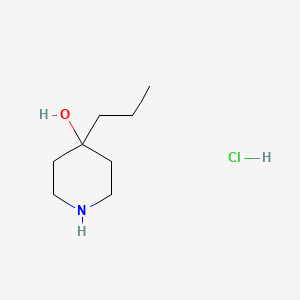


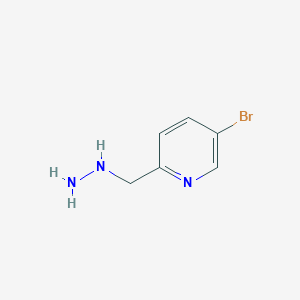
![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
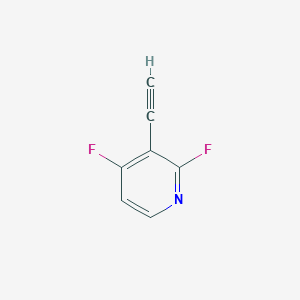
![1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride](/img/structure/B13579311.png)
